3-hydroxytetracosanoyl-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

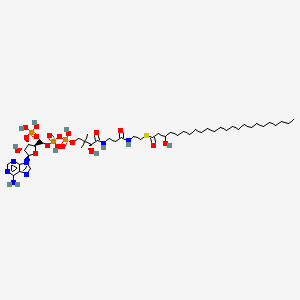

3-hydroxytetracosanoyl-CoA is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxytetracosanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 3-hydroxy fatty acyl-CoA and a very long-chain fatty acyl-CoA. It derives from a 3-hydroxytetracosanoic acid. It is a conjugate acid of a this compound(4-).

Applications De Recherche Scientifique

Biochemical Functions

3-Hydroxytetracosanoyl-CoA is primarily involved in the synthesis and elongation of fatty acids. It acts as an intermediate in the mitochondrial fatty acid elongation pathway, where it is synthesized from 3-Oxotetracosanoyl-CoA via the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase. This compound is crucial for producing very long-chain fatty acids, which are essential for various cellular functions, including membrane integrity and signaling pathways .

Fatty Acid Elongation

The fatty acid elongation process involves several enzymatic steps where CoA derivatives like this compound serve as substrates. The elongation pathway contributes to the production of long-chain fatty acids necessary for cellular membranes and energy storage. The conversion of this compound to trans-Tetradec-2-enoyl-CoA is mediated by enoyl-CoA hydratase, highlighting its role in fatty acid metabolism .

Role in Lipid Metabolism

Research indicates that alterations in levels of long-chain acyl-CoAs, including this compound, can impact lipid metabolism significantly. For instance, studies have shown that certain environmental toxins can disrupt normal acyl-CoA metabolism, leading to an accumulation of specific intermediates like octenoyl-CoA while decreasing others such as tetradecanoyl-CoA . This disruption can result in metabolic disorders and has implications for understanding the effects of xenobiotic exposure on lipid homeostasis.

Cancer Research

The modulation of fatty acid metabolism has been linked to cancer progression and treatment responses. For example, the manipulation of specific acyl-CoAs can influence cancer cell proliferation and apoptosis. Research indicates that compounds affecting fatty acid synthesis pathways may provide therapeutic benefits in targeting cancer cells by disrupting their lipid metabolism .

Cardiovascular Health

Long-chain acyl-CoAs are critical in cardiovascular health due to their roles in energy production and membrane composition. Alterations in the levels of these metabolites can influence heart function and may be implicated in conditions such as obesity and diabetes . Understanding the role of this compound in these pathways could lead to new strategies for managing cardiovascular diseases.

Metabolomic Profiling in Disease States

Recent studies utilizing metabolomic profiling have demonstrated significant changes in the levels of various acyl-CoAs, including this compound, in different disease states such as astheno-oligozoospermia. In these cases, lower concentrations of this metabolite were associated with impaired sperm function, suggesting a critical role for this compound in reproductive health .

Environmental Toxicology

Research examining the effects of environmental toxins like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) has revealed that exposure leads to alterations in hepatic acyl-CoA levels, including significant reductions in certain fatty acid derivatives while inducing others. This suggests a complex interplay between environmental factors and lipid metabolism involving compounds like this compound .

Analyse Des Réactions Chimiques

Role in Chain Extension

3-hydroxytetracosanoyl-CoA participates in the elongation of saturated and unsaturated fatty acids, a process requiring four sequential enzymatic reactions per cycle (Table 1) .

| Step | Reaction | Enzyme | Cofactor | Product |

|---|---|---|---|---|

| 1 | Condensation with malonyl-CoA | 3-oxo-stearoyl-CoA synthase | – | 3-oxohexacosanoyl-CoA |

| 2 | Reduction to 3-hydroxyacyl-CoA | 3-oxoacyl-CoA reductase | NADPH | (3R)-3-hydroxyhexacosanoyl-CoA |

| 3 | Dehydration to trans-2-enoyl-CoA | Trans-2-enoyl-CoA hydratase | – | trans-2-hexacosenoyl-CoA |

| 4 | Final reduction to elongated acyl-CoA | Enoyl-CoA reductase | NADPH | Hexacosanoyl-CoA (C26:0) |

Key Findings :

-

The cycle extends acyl chains by two carbons per iteration, progressing from C24 to C26 .

-

NADPH-dependent reductases ensure stereospecific reduction steps, critical for maintaining membrane fluidity in organisms like Saccharomyces cerevisiae .

Degradation Pathway

Though primarily associated with synthesis, this compound may undergo partial oxidation in peroxisomes. Beta-oxidation of very long-chain fatty acids (VLCFAs) involves analogous steps (Table 2) :

| Step | Reaction | Enzyme | Cofactor | Product |

|---|---|---|---|---|

| 1 | Oxidation to trans-2-enoyl-CoA | Acyl-CoA oxidase | FAD | trans-2-tetracosenoyl-CoA |

| 2 | Hydration to 3-hydroxyacyl-CoA | Bifunctional enzyme (hydratase) | – | This compound |

| 3 | Oxidation to 3-ketoacyl-CoA | 3-hydroxyacyl-CoA dehydrogenase | NAD⁺ | 3-oxotetracosanoyl-CoA |

| 4 | Thiolytic cleavage to acetyl-CoA | 3-ketoacyl-CoA thiolase | CoA-SH | Docosanoyl-CoA (C22:0) + acetyl-CoA |

Mechanistic Insights :

-

Peroxisomal beta-oxidation shortens VLCFAs for mitochondrial processing .

-

The 3-hydroxy intermediate is a hallmark of peroxisomal degradation, contrasting with mitochondrial pathways .

Incorporation into Ceramides

This compound serves as a substrate for ceramide synthesis in yeast :

textPhytosphingosine + this compound → N-acyl-phytosphinganine + CoA-SH

-

Catalyzed by ceramide synthase, this reaction anchors hydroxylated acyl chains into sphingolipids, enhancing membrane rigidity .

Active-Site Interactions

-

Conserved catalytic residues : Glutamate, aspartate, and lysine residues form hydrogen-bond networks to stabilize intermediates, as observed in homologous HMG-CoA reductases .

-

Substrate specificity : The extended hydrocarbon tail of this compound necessitates hydrophobic binding pockets in elongases and oxidases .

Computational Modeling

QM/MM studies on HMG-CoA reductase reveal:

-

Proton transfer from lysine residues stabilizes transition states during reductive steps .

-

Analogous mechanisms likely apply to NADPH-dependent reductases acting on this compound .

Comparative Analysis of Acyl-CoA Derivatives

| Property | This compound (C24) | 3-hydroxytetradecanoyl-CoA (C14) | Tetradecanoyl-CoA (C14) |

|---|---|---|---|

| Primary Pathway | Fatty acid elongation | Beta-oxidation | Beta-oxidation |

| Metabolic Role | Sphingolipid synthesis | Bacterial metabolism | Protein myristoylation |

| Key Enzyme | Ceramide synthase | 3-hydroxyacyl-CoA dehydrogenase | Acyl-CoA synthetase |

| Organisms | S. cerevisiae, humans | Pseudomonas spp. | E. coli, mammals |

Propriétés

Formule moléculaire |

C45H82N7O18P3S |

|---|---|

Poids moléculaire |

1134.2 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxytetracosanethioate |

InChI |

InChI=1S/C45H82N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,53,56-57H,4-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/t33?,34-,38-,39-,40+,44-/m1/s1 |

Clé InChI |

QIBKBVRVOFIKLN-SBPVGHMXSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.